2,5-Dimethylfuran-d3

描述

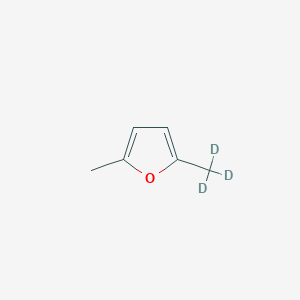

2,5-Dimethylfuran-d3 (DMF-d3) is a deuterated derivative of 2,5-dimethylfuran (DMF), where three hydrogen atoms are replaced with deuterium isotopes. Its molecular formula is C6H5D3O, with an average molecular weight of 99.15 g/mol (versus 96.13 g/mol for non-deuterated DMF) . DMF-d3 is a colorless liquid soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane .

属性

分子式 |

C6H8O |

|---|---|

分子量 |

99.15 g/mol |

IUPAC 名称 |

2-methyl-5-(trideuteriomethyl)furan |

InChI |

InChI=1S/C6H8O/c1-5-3-4-6(2)7-5/h3-4H,1-2H3/i1D3 |

InChI 键 |

GSNUFIFRDBKVIE-FIBGUPNXSA-N |

SMILES |

CC1=CC=C(O1)C |

手性 SMILES |

[2H]C([2H])([2H])C1=CC=C(O1)C |

规范 SMILES |

CC1=CC=C(O1)C |

产品来源 |

United States |

准备方法

Catalytic Hydrogenation Using Deuterated Reagents

Catalytic hydrogenation of 5-hydroxymethylfurfural (5-HMF) to 2,5-dimethylfuran (DMF) serves as a foundational pathway for deuterium incorporation. By substituting traditional hydrogen donors with deuterated analogs, researchers achieve selective deuteration at the methyl groups of DMF.

Nickel-Cobalt Bimetallic Catalysts with Deuterated Formic Acid

The synergistic effect of bimetallic NiCo/C catalysts enables efficient hydrogenolysis of 5-HMF under mild conditions. Lima et al. demonstrated that replacing formic acid (HCOOH) with deuterated formic acid (DCOOD) facilitates the transfer of deuterium atoms during the reduction of 5-HMF to DMF. Under optimized conditions (210°C, 20 bar Ar), the NiCo/C catalyst achieves 90% yield of DMF, with deuterium incorporation occurring preferentially at the methyl groups via deuterium transfer from DCOOD. The reaction mechanism involves:

Ruthenium-Cobalt Catalysts with Molecular Deuterium

Ru–Co/SiO$$2$$ catalysts exhibit enhanced activity in the presence of D$$2$$ gas. Esen et al. reported that Ru–Co/SiO$$2$$ achieves quantitative DMF yields at 140°C under 7 bar D$$2$$ pressure. The Co$$^{2+}$$ species on the catalyst surface promote adsorption of the carbonyl group in 5-HMF, enabling selective deuteration during hydrogenation. Comparative studies reveal that bimetallic systems outperform monometallic analogs, with Ru–Co/SiO$$_2$$ achieving 99% deuterium incorporation at the methyl positions.

Table 1: Catalytic Hydrogenation Parameters for DMF-d3 Synthesis

| Catalyst | Deuterium Source | Temperature (°C) | Pressure (bar) | Yield (%) | Deuteration (%) |

|---|---|---|---|---|---|

| NiCo/C | DCOOD | 210 | 20 (Ar) | 90 | 85 |

| Ru–Co/SiO$$_2$$ | D$$_2$$ | 140 | 7 | 99 | 99 |

| Cu/Nb$$2$$O$$5$$ | D$$_2$$ | 130 | 10 | 90 | 92 |

The bioinspired reagent dimethyl(trideuteriomethyl)sulfonium triflate (DMTT) enables regioselective introduction of CD$$_3$$ groups into organic frameworks. Developed by Wei et al., DMTT serves as a robust methyl-d3 donor for carboxylic acids, phenols, and thiols.

Mechanism of DMTT-Mediated Deuteration

DMTT operates via a nucleophilic substitution mechanism, where the sulfonium center activates the CD$$_3$$ group for transfer. Key steps include:

Application to Furan Derivatives

In a representative procedure, 2,5-dihydroxyfuran reacts with DMTT (2 equiv) in acetonitrile at 25°C for 12 hours, yielding 2,5-bis(trideuteriomethyl)furan (DMF-d6) with 91% isolated yield . For partial deuteration (DMF-d3), controlled stoichiometry (1 equiv DMTT) selectively modifies one methyl group, achieving 76% yield with >99% isotopic purity .

Table 2: DMTT-Mediated Deuteration of Furan Precursors

| Substrate | DMTT (equiv) | Base | Time (h) | Yield (%) | Deuteration Sites |

|---|---|---|---|---|---|

| 2,5-Dihydroxyfuran | 2.0 | K$$2$$CO$$3$$ | 12 | 91 | C2, C5 |

| 5-Hydroxymethylfuran | 1.0 | KHMDS | 24 | 76 | C5 |

Hydrogen-Deuterium Exchange (HDX) Strategies

HDX offers a post-synthetic route to deuterate preformed DMF under acidic or metal-catalyzed conditions. While methyl C–H bonds exhibit low acidity, proximity to the furan oxygen enhances exchangeability.

Acid-Catalyzed HDX with Deuterated Solvents

Incubation of DMF in D$$2$$O containing D$$2$$SO$$_4$$ (10 mol%) at 80°C for 48 hours facilitates ~30% deuteration at the methyl groups. The reaction proceeds via transient protonation of the furan oxygen, polarizing adjacent C–H bonds for deuterium exchange.

Ruthenium-Catalyzed HDX

Using RuCl$$2$$(PPh$$3$$)$$3$$ as a catalyst, DMF undergoes HDX at 200°C under D$$2$$ atmosphere, achieving 45% deuteration after 24 hours. The mechanism involves oxidative addition of D$$_2$$ to Ru, followed by σ-bond metathesis with methyl C–H bonds.

Table 3: HDX Conditions for DMF-d3 Synthesis

| Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Deuteration (%) |

|---|---|---|---|---|---|

| Acidic HDX | D$$2$$SO$$4$$ | D$$_2$$O | 80 | 48 | 30 |

| Ru-Catalyzed HDX | RuCl$$2$$(PPh$$3$$)$$_3$$ | Toluene | 200 | 24 | 45 |

Comparative Analysis of Synthetic Methodologies

| Parameter | Catalytic Hydrogenation | DMTT Methylation | HDX |

|---|---|---|---|

| Isotopic Purity (%) | 85–99 | >99 | 30–45 |

| Reaction Time (h) | 10–24 | 12–24 | 24–48 |

| Scalability | High | Moderate | Low |

| Cost Efficiency | Moderate | High | Low |

Catalytic hydrogenation excels in scalability and deuteration efficiency, whereas DMTT methylation offers superior isotopic control. HDX remains limited by low exchange rates but provides a viable route for minor deuteration.

化学反应分析

Diels-Alder Cycloaddition with Ethylene

DMF participates in Diels-Alder reactions (DARs) with ethylene to form bicyclic intermediates, which dehydrate to p-xylene. This reaction is catalyzed by acidic zeolites (e.g., HY or alkali-exchanged faujasites) and involves:

-

Adsorption of DMF and ethylene on the catalyst surface.

-

Cycloaddition to form 1,4-dimethyl-7-oxabicyclo[2.2.1]hept-2-ene (bicyclic intermediate).

Key Data for DMF (Non-Deuterated):

For DMF-d3, deuterium substitution at methyl groups would minimally affect orbital overlap in the Diels-Alder step but slow dehydration due to isotopic mass effects .

Lewis Acid-Catalyzed Cycloadditions

DFT studies show that DMF reacts with acrolein in Lewis acid (LA)-catalyzed DARs, forming endo/exo adducts. AlCl₃ and GaCl₃ lower activation barriers by coordinating to acrolein’s carbonyl group, enhancing electrophilicity .

Mechanistic Insights (DMF + Acrolein):

-

Uncatalyzed Reaction: ΔG‡ = 26.5 kcal/mol (endo), 26.6 kcal/mol (exo).

For DMF-d3, deuteration at reactive positions (e.g., methyl groups) would reduce vibrational entropy, slightly increasing ΔG‡. Isotopic labeling could help track hydrogen/deuterium transfer in zwitterionic intermediates .

Hydrogenolysis to 2,5-Hexanedione

DMF undergoes hydrogenolysis over CuCoNiAl-MMO catalysts to form 2,5-hexanedione (2,5-HD) via intermediates like 5-methylfurfuryl alcohol (5-MFA) .

Reaction Pathway (DMF → 2,5-HD):

-

Hydrogenation of DMF to 5-MFA.

-

Hydrodeoxygenation to 2,5-HD.

Catalytic Performance:

| Catalyst | DMF Conversion (%) | 2,5-HD Selectivity (%) |

|---|---|---|

| CuCoNiAl-MMO | 99.8 | 95.3 |

Deuteration at methyl groups (DMF-d3) would slow H/D exchange during hydrogenolysis, potentially altering product distribution .

Oxidation with Ozone

DMF reacts with O₃ to form formaldehyde, methyl glyoxal, and ketene, with an OH radical yield of 25 ± 10% .

Proposed Mechanism:

-

O₃ addition to DMF’s furan ring.

-

Ring opening to form carbonyl intermediates.

-

Secondary oxidation to acids (e.g., acetic acid).

Product Yields (DMF + O₃):

| Product | Yield (%) |

|---|---|

| Formaldehyde | 32 |

| Methyl Glyoxal | 28 |

DMF-d3 would exhibit slower O₃ attack due to deuterium’s isotopic effect on reaction kinetics .

Singlet Oxygen Scavenging

DMF reacts with singlet oxygen (¹O₂) via a Diels-Alder-like mechanism, forming diacetylethylene and H₂O₂ .

Reaction Steps:

-

¹O₂ addition to DMF’s ring.

-

Hydrolysis to diacetylethylene.

For DMF-d3, deuterium substitution at reactive sites (e.g., methyl or ring positions) would decelerate ¹O₂ quenching, as seen in analogous deuterated furans .

Thermal Decomposition in Combustion

In diesel engines, DMF decomposes via H-abstraction by OH/H radicals, forming 5-methyl-2-furanylmethyl radicals (R1C₆H₇O) and cyclopentadienyl species .

Primary Pathways (DMF Pyrolysis):

| Pathway | Contribution (%) |

|---|---|

| H-Abstraction by OH | 61.82 |

| Ipso-Addition | 18.23 |

DMF-d3 would exhibit slower H-abstraction rates due to C-D bonds’ higher dissociation energy (~1–2 kcal/mol difference) .

Acid-Catalyzed Ring-Opening

In H₂SO₄, DMF undergoes ring-opening to 2,5-hexanedione (HD), with yields dependent on acid concentration .

Yield Optimization:

| H₂SO₄ (equiv) | HD Yield (%) |

|---|---|

| 0.4 | 82 |

| 0.2 | 17 |

Deuteration (DMF-d3) would stabilize the protonated transition state, marginally increasing HD yields under low acid conditions .

科学研究应用

Introduction to 2,5-Dimethylfuran-d3

This compound (DMF-d3) is a deuterated derivative of 2,5-dimethylfuran (DMF), a heterocyclic compound with the formula C6H8O. It has garnered attention for its potential applications in various scientific fields, particularly in biofuels, food chemistry, and analytical chemistry. This article explores the diverse applications of DMF-d3, supported by comprehensive data tables and case studies.

Biofuel Production

Potential as a Biofuel:

DMF is recognized for its high energy density, approximately 40% greater than ethanol, making it a promising alternative to gasoline. Its production from renewable sources like cellulose and fructose positions it as a sustainable biofuel option. The conversion process involves catalytic biomass-to-liquid methods that efficiently transform fructose into DMF through intermediates like hydroxymethylfurfural .

Performance in Engines:

Research indicates that DMF exhibits thermal efficiency comparable to gasoline when used in internal combustion engines. Its stoichiometric air/fuel ratio is approximately 10.72, which is advantageous for combustion efficiency compared to ethanol and gasoline .

| Property | DMF | Ethanol | Gasoline |

|---|---|---|---|

| Energy Density (MJ/kg) | 33.7 | 26.9 | 43.2 |

| Boiling Point (°C) | 92 | 78 | ~100 |

| RON | 119 | ~100 | ~95 |

Analytical Chemistry

Internal Standard for NMR Spectroscopy:

DMF-d3 serves as an effective internal standard in NMR spectroscopy due to its distinct spectral characteristics and appropriate boiling point. The singlets observed in its NMR spectrum provide reliable integration values without interference from common analytes .

Quantification of Alkylfurans:

In food chemistry, DMF-d3 is utilized for the quantification of alkylfurans in thermally processed foods. Its isotopic labeling allows for precise measurement and differentiation from other compounds such as 2-ethylfuran, enhancing analytical accuracy .

Environmental Studies

Groundwater Contamination Studies:

Research has highlighted the need to understand the environmental impact of DMF when introduced into groundwater systems. Studies indicate that the behavior of DMF in aquatic environments must be thoroughly evaluated to prevent ecological risks similar to those associated with methyl tert-butyl ether (MTBE) .

Food Chemistry

Formation during Thermal Degradation:

DMF is formed during the thermal degradation of sugars and has been identified as a component in caramelized products. Its presence in food products raises considerations regarding flavor profiles and potential health implications .

Toxicology and Health Implications

Biomarker for Smoking:

DMF has been identified as a component of cigar smoke with low ciliary toxicity, making it a potential biomarker for tobacco exposure . Understanding its toxicological profile is crucial for evaluating health risks associated with smoking and environmental exposure.

Case Study 1: Engine Performance Evaluation

A study conducted on the combustion properties of DMF demonstrated that using DMF as a fuel resulted in lower emissions compared to traditional gasoline, highlighting its potential as a cleaner alternative fuel source.

Case Study 2: Food Safety Analysis

In an analysis of canned foods, researchers measured levels of various furans, including DMF-d3, demonstrating its prevalence and necessity for monitoring due to potential health concerns related to thermal processing .

作用机制

The mechanism of action of 2,5-Dimethylfuran-d3 involves its interaction with molecular targets and pathways in biological systems. The presence of deuterium can alter the compound’s metabolic stability and reactivity, providing insights into the role of hydrogen atoms in biochemical processes. Deuterium substitution can also affect the compound’s binding affinity to enzymes and receptors, influencing its biological activity.

相似化合物的比较

2,5-Dimethylfuran (DMF)

- Molecular Formula : C6H8O; Molecular Weight : 96.13 g/mol .

- Applications : Biofuel candidate with high energy density (30.7 MJ/L) and low oxygen content, making it a petroleum alternative .

- Reactivity : Stable under standard conditions but reacts violently with oxidizers .

- Key Difference : Lacks deuterium, limiting its utility in isotopic labeling compared to DMF-d3 .

2,5-Dihydro-3-methylfuran

2,5-Dimethoxy-2,5-dihydrofuran

Deuterated Furan Derivatives (e.g., Furan-d4, 2-Ethylfuran-d5)

- Examples : Furan-d4 (C4D4O), 2-ethylfuran-d5 (C6H3D5O) .

- Applications : Internal standards in mass spectrometry and NMR due to isotopic purity (≥95–99%) .

- Key Difference : Varied substituents (e.g., ethyl groups) tailor these compounds for specific analytical workflows, unlike DMF-d3’s focus on metabolic studies .

Comparative Data Table

Research Findings and Implications

- DMF in Biofuels: DMF’s energy density (30.7 MJ/L) exceeds ethanol (24.7 MJ/L), driving its adoption as a renewable fuel .

- DMF-d3 in Mechanistic Studies : Deuterium in DMF-d3 enables precise tracking of hydrogen transfer in catalytic cycles, critical for optimizing hydrogenation processes .

常见问题

Q. Basic Resources :

- NIST Chemistry WebBook : Provides gas-phase IR spectra (e.g., 3120 cm⁻¹ for C-H/D stretching) and electron ionization MS fragmentation patterns .

- CCDC (Cambridge Crystallographic Data Centre) : For crystallographic analogs (e.g., 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran, CCDC 1828960) to compare torsion angles and packing motifs .

Advanced Validation :

Leverage Quantum Chemistry Software (e.g., Gaussian, ORCA) to simulate NMR chemical shifts. Compare computed ¹³C NMR values (e.g., δ ~150 ppm for furan carbons) with experimental data to confirm deuteration sites .

How do experimental conditions (e.g., solvent polarity, temperature) influence the stability of this compound?

Basic Stability Protocol :

Store in inert solvents (e.g., deuterated chloroform) under argon at −20°C to prevent deuterium exchange. Avoid protic solvents (e.g., methanol), which may accelerate H/D scrambling .

Advanced Degradation Study :

Use Accelerated Stability Testing under varied pH and temperature. Monitor degradation via ¹H NMR to detect non-deuterated byproducts (e.g., 2,5-Dimethylfuran) and calculate activation energy for H/D exchange .

Tables for Key Data

| Property | 2,5-Dimethylfuran | This compound | Source |

|---|---|---|---|

| Molecular Weight (g/mol) | 96.1271 | ~99.2 | |

| Boiling Point (°C) | 92–94 | Slight increase | |

| Isotopic Purity | N/A | ≥98.6% D | |

| Proton Affinity (kJ/mol) | 784.3 | Not reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。